molecular formula C39H76N2O15 B8133520 N-(Boc-peg3)-n-bis-(peg3-t-butyl ester)

N-(Boc-peg3)-n-bis-(peg3-t-butyl ester)

Cat. No.: B8133520
M. Wt: 813.0 g/mol
InChI Key: UBCZKTAKOGYBCP-UHFFFAOYSA-N
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Description

Strategic Design Principles of Multifunctional PEG Derivatives

The strategic design of multifunctional PEG derivatives is centered on creating molecules with multiple reactive sites, allowing for the attachment of different chemical entities to a single PEG core. This is a significant advancement from linear PEGs, which typically offer only one or two points of conjugation. rsc.org The ability to create multifunctional systems is crucial for developing targeted drug delivery vehicles, where a therapeutic agent, a targeting moiety (such as an antibody or peptide), and an imaging agent can all be incorporated into a single construct.

The synthesis of these complex molecules often involves a modular approach, where different PEG chains with specific terminal functional groups are attached to a central branching unit. mdpi.com This allows for precise control over the final architecture and functionality of the PEG derivative. The choice of protecting groups is also a critical aspect of the design, enabling the selective deprotection and sequential reaction of the different functional arms of the branched PEG.

Advancements in Poly(ethylene glycol) as a Molecular Scaffold for Complex Conjugates

The evolution of PEG from a simple polymer to a versatile molecular scaffold has been a transformative development in medicinal chemistry. nih.gov Branched PEGs, in particular, have been instrumental in the creation of high-drug-loading conjugates, where multiple drug molecules can be attached to a single PEG scaffold, thereby increasing the therapeutic payload. rsc.org

Furthermore, the unique architecture of branched PEGs allows for the development of "pro-drugs," where the drug is released in a controlled manner under specific physiological conditions. This can be achieved by incorporating cleavable linkers between the drug and the PEG scaffold. The branched nature of the PEG can also influence the physical properties of the resulting conjugate, such as its solubility and viscosity.

Contextualization of N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) within Branched PEG Chemistry

N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) is a prime example of a strategically designed, branched PEG derivative. It is classified as a Y-shaped or trifunctional PEG linker. The central nitrogen atom serves as the branching point, to which three PEG3 (triethylene glycol) arms are attached.

This compound features three distinct functional termini:

One arm is terminated with a Boc (tert-butyloxycarbonyl) protected amine group.

The other two arms are terminated with t-butyl ester protected carboxylic acid groups.

The presence of two different types of protecting groups (Boc and t-butyl ester) allows for orthogonal deprotection strategies. The Boc group can be removed under acidic conditions to reveal a primary amine, while the t-butyl esters can also be cleaved under different acidic conditions to yield carboxylic acids. This trifunctional nature, combined with the hydrophilic PEG spacers, makes N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) a valuable tool for the synthesis of complex bioconjugates, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). ambeed.comnih.gov PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker component of a PROTAC is critical for its efficacy, and branched PEG linkers like N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) offer the necessary flexibility, hydrophilicity, and synthetic handles to optimize PROTAC design. precisepeg.com

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H76N2O15/c1-37(2,3)54-34(42)10-16-45-22-28-51-31-25-48-19-13-41(14-20-49-26-32-52-29-23-46-17-11-35(43)55-38(4,5)6)15-21-50-27-33-53-30-24-47-18-12-40-36(44)56-39(7,8)9/h10-33H2,1-9H3,(H,40,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCZKTAKOGYBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H76N2O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

813.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Selective Functionalization of N Boc Peg3 N Bis Peg3 T Butyl Ester

Orthogonal Deprotection Strategies for Terminal Functionalities

The core advantage of N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) lies in the differential stability of its protecting groups. This orthogonality allows for the selective deprotection of either the amine or the carboxylic acid moieties, a critical feature for controlled, multi-step synthetic strategies. mdpi.com

Chemoselective Cleavage of N-Boc Protecting Groups

The tert-butoxycarbonyl (Boc) group, a widely used protecting group for amines, is known for its stability under a variety of reaction conditions while being readily removable under acidic conditions. broadpharm.comyoutube.com This selective cleavage allows for the exposure of the primary amine for subsequent functionalization, leaving the t-butyl esters intact.

The deprotection of the Boc group is typically achieved by treatment with a strong acid. youtube.com Common reagents and conditions for this transformation are summarized in the table below. The choice of acid and solvent can be tailored to the specific requirements of the substrate and the desired reaction outcome. For instance, trifluoroacetic acid (TFA) is a common choice due to its effectiveness and volatility, which simplifies purification.

ReagentConditionsComments
Trifluoroacetic acid (TFA)Neat or in a solvent like dichloromethane (B109758) (DCM)Highly effective and common method. google.com
Hydrochloric acid (HCl)In an organic solvent such as dioxane or methanolProvides a controlled release of the amine.
Phosphoric Acid (aqueous)Mild and selective reagent. organic-chemistry.orgEnvironmentally benign option. organic-chemistry.org

Upon successful deprotection, the resulting free amine is available for a variety of coupling reactions.

Chemoselective Cleavage of t-Butyl Ester Protecting Groups

The tert-butyl ester groups protecting the carboxylic acid functionalities can also be selectively cleaved under acidic conditions. broadpharm.combroadpharm.com Similar to Boc deprotection, treatment with a strong acid like trifluoroacetic acid effectively removes the t-butyl groups, yielding the free carboxylic acids. youtube.comgoogle.com This process is often carried out under conditions that also cleave the Boc group, leading to the simultaneous deprotection of both termini.

However, the ability to selectively cleave the t-butyl esters while retaining the Boc group is a more nuanced process. While both are acid-labile, their cleavage kinetics can sometimes be modulated by carefully controlling the reaction conditions, such as the choice of acid, temperature, and reaction time. This allows for a strategic approach where one functionality can be deprotected and reacted before the other is exposed.

ReagentConditionsComments
Trifluoroacetic acid (TFA)Neat or in a solvent like dichloromethane (DCM)Effective for removing t-butyl esters. google.com
Formic AcidCan be used for milder deprotection.May require longer reaction times or elevated temperatures.

Post-Synthetic Modifications for Bioconjugation and Material Applications

The true utility of N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) is realized after the selective deprotection of its terminal functionalities. The exposed amine and carboxylic acid groups serve as reactive handles for a wide array of post-synthetic modifications, enabling the covalent attachment of this PEG linker to biomolecules, surfaces, and nanoparticles. jenkemusa.com

Amine Reactivity and Amide Bond Formation

Once the Boc group is removed, the resulting primary amine is a versatile nucleophile that readily participates in a variety of chemical reactions. A cornerstone of bioconjugation chemistry is the formation of stable amide bonds. researchgate.net The deprotected amine of the PEG linker can be acylated by reacting with an activated carboxylic acid, such as an N-hydroxysuccinimide (NHS) ester, to form a robust amide linkage. biochempeg.com This reaction is widely employed for labeling proteins, peptides, and other biomolecules. nih.gov

The reactivity of the amine can be harnessed in various ways:

Coupling to Proteins and Peptides: The amine can react with the carboxylic acid groups on proteins (e.g., at the C-terminus or on aspartic and glutamic acid residues) in the presence of a coupling agent. biochempeg.com

Surface Modification: Surfaces functionalized with carboxylic acids can be modified with the amine-terminated PEG linker to impart biocompatibility and reduce non-specific binding. jenkemusa.com

Nanoparticle Functionalization: The amine can be used to attach the PEG linker to the surface of nanoparticles, improving their stability and circulation time in biological systems.

Carboxylic Acid Reactivity with Activating Reagents

Following the removal of the t-butyl ester protecting groups, the two terminal carboxylic acids become available for reaction. Carboxylic acids themselves are generally not reactive enough to form amide bonds directly with amines under mild conditions. Therefore, they must first be activated. broadpharm.com

Common activating reagents include carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) or other additives to form a more stable active ester. biochempeg.com This active ester can then efficiently react with primary amines to form an amide bond. broadpharm.com

Activating ReagentAdditiveResulting Reactive Species
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)NHS (N-hydroxysuccinimide)NHS ester
DCC (N,N'-Dicyclohexylcarbodiimide)HOBt (Hydroxybenzotriazole)HOBt ester
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Acylpyridinium salt

This two-step activation and coupling process is a fundamental strategy for bioconjugation and the synthesis of advanced materials.

Chemo- and Regioselective Coupling Reactions

The orthogonal nature of the Boc and t-butyl ester protecting groups enables a high degree of control over the sequence of coupling reactions. This chemo- and regioselectivity is paramount for the synthesis of well-defined, complex conjugates.

For example, a researcher could first deprotect the amine by selectively cleaving the Boc group under acidic conditions. This newly exposed amine can then be reacted with a specific molecule of interest, for instance, a fluorescent dye containing an activated ester. Following this initial coupling and purification, the t-butyl esters can be removed under more stringent acidic conditions to expose the carboxylic acids. These can then be activated and coupled to a second molecule, such as a targeting ligand or a drug molecule.

This stepwise approach, facilitated by the orthogonal protection strategy, allows for the precise assembly of multifunctional constructs where different molecules are attached to specific termini of the PEG linker. This level of control is crucial for applications in targeted drug delivery, where a single construct may need to incorporate a therapeutic agent, a targeting moiety, and a solubilizing agent. nih.govacs.org The defined orientation and stoichiometry afforded by this linker are key to achieving reproducible and effective results.

Click Chemistry Applications

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone of modern bioconjugation due to its high efficiency, specificity, and biocompatibility. While N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) does not inherently possess the azide (B81097) or alkyne functionalities required for click chemistry, its structure is readily amenable to modification for such applications.

The versatility of this linker lies in the ability to transform its terminal groups into "click-ready" moieties. For instance, derivatives of similar branched PEG structures are available with azide or alkyne groups, such as N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester and N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester. sigmaaldrich.com These derivatives highlight the potential of the core N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) scaffold. To engage in click chemistry, the t-butyl ester groups of the parent compound would first be deprotected to yield carboxylic acids. These acids can then be coupled to an amine-containing alkyne or azide using standard carbodiimide (B86325) chemistry, or the hydroxyl precursors to the esters can be converted to azides or alkynes.

The resulting azide- or alkyne-functionalized linker can then be conjugated to a molecule bearing the complementary functionality. This strategy is widely employed for the creation of antibody-drug conjugates (ADCs), where the PEG linker serves to connect the antibody to a cytotoxic payload. The hydrophilic nature of the PEG chains can improve the solubility and pharmacokinetic profile of the resulting conjugate.

Functional Group Transformation for Click Chemistry Reagents/Conditions Resulting Functional Group
t-Butyl Ester DeprotectionTrifluoroacetic Acid (TFA)Carboxylic Acid (-COOH)
Amide Coupling to Azide/AlkyneEDC/NHS followed by an amine-functionalized azide or alkyneAmide-linked Azide or Alkyne
Hydroxyl Conversion to AzideDiphenylphosphoryl azide (DPPA) or similar azidating agentAzide (-N3)
Hydroxyl Conversion to AlkynePropargyl bromide in the presence of a basePropargyl Ether (-OCH2C≡CH)

Nucleophilic Substitution Reactions

The functional groups of N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) are prime targets for nucleophilic substitution reactions, a fundamental class of reactions in organic synthesis. The utility of this linker in nucleophilic substitutions is realized upon the selective deprotection of its terminal groups.

The t-butyl ester groups protect the carboxylic acid functionalities. These esters are stable under basic and nucleophilic conditions, which is advantageous when reactions are intended for the amine terminus after Boc deprotection. The removal of the t-butyl groups is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA), to yield two terminal carboxylic acids. These carboxylic acids can then participate in nucleophilic acyl substitution reactions. A common application is the formation of stable amide bonds through reaction with primary amines in the presence of activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often with additives like N-hydroxysuccinimide (NHS) to form a more reactive NHS ester. creative-biolabs.comaxispharm.com This reactivity is fundamental to attaching the linker to proteins or other amine-containing biomolecules.

Conversely, the Boc-protected amine can be deprotected under moderately acidic conditions to reveal a primary amine. broadpharm.com This primary amine is a potent nucleophile and can react with various electrophiles. For example, it can be acylated with activated esters, alkylated with alkyl halides, or undergo reductive amination with aldehydes or ketones. This allows for the attachment of a different set of molecules to this arm of the linker, enabling the synthesis of Y-shaped or branched bioconjugates.

The hydroxyl groups on the precursor molecule, N-Boc-N-bis(PEG3-OH), can also undergo nucleophilic substitution. precisepeg.combroadpharm.com They can be derivatized or replaced with other functional groups, for instance, by converting them to tosylates or mesylates to create good leaving groups for subsequent substitution with nucleophiles like azides or thiols.

Reaction Type Deprotected Functional Group Reactant Activating Agent/Conditions Resulting Linkage
Nucleophilic Acyl SubstitutionCarboxylic Acid (-COOH)Primary Amine (-NH2)EDC/NHS or HATUAmide (-CONH-)
Nucleophilic Acyl SubstitutionPrimary Amine (-NH2)Activated Ester (e.g., NHS ester)Basic conditionsAmide (-NHCO-)
Nucleophilic AlkylationPrimary Amine (-NH2)Alkyl Halide (R-X)BaseSecondary Amine (-NHR)

Applications in Chemical Biology and Materials Science Research

Engineering of Advanced Bioconjugation Linkers

The compound serves as a foundational component in the construction of advanced linkers for bioconjugation. The discrete length of the PEG3 units provides spatial control, while the branched structure allows for the creation of non-linear molecular arrangements. The hydrophilic PEG spacers enhance the aqueous solubility of the resulting conjugates, a critical factor when working with biological macromolecules.

Multivalency, the simultaneous binding of multiple ligands to multiple receptors, can dramatically enhance the avidity and specificity of molecular interactions. The trifunctional, branched structure of N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) is an ideal scaffold for engineering multivalent constructs. After deprotection, the resulting single amine and two carboxylic acid groups serve as orthogonal handles for the covalent attachment of up to three distinct molecules. This allows for the rational design of probes and therapeutic agents that can engage multiple biological targets simultaneously, leading to enhanced biological activity or novel mechanisms of action.

Molecular ArmProtecting GroupDeprotection ProductPotential Conjugate
Arm 1 (N-PEG3)Boc (tert-butyloxycarbonyl)Primary Amine (-NH₂)Targeting Ligand A, Reporter Molecule (e.g., Fluorophore), or Antibody
Arm 2 (N-bis-PEG3)t-butyl esterCarboxylic Acid (-COOH)Targeting Ligand B, Cytotoxic Drug, or Biotin Tag
Arm 3 (N-bis-PEG3)t-butyl esterCarboxylic Acid (-COOH)Targeting Ligand C, Solubilizing Moiety, or a second copy of Ligand B

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. medchemexpress.comimmunomart.com The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy. axispharm.com PEG linkers are the most common motifs used in PROTAC design, as they enhance solubility and provide the necessary flexibility and length to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. precisepeg.combroadpharm.comnih.govbiochempeg.com

Antibody-drug conjugates (ADCs) are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker in an ADC plays a crucial role in the stability and efficacy of the conjugate. PEG-based linkers, such as those derived from N-(Boc-peg3)-n-bis-(peg3-t-butyl ester), are used to improve the pharmacokinetics and solubility of ADCs. creative-biolabs.comcreative-biolabs.com

The branched design of this compound is particularly advantageous for controlling the drug-to-antibody ratio (DAR). A single linker molecule can be conjugated to an antibody via one of its arms, while the other two arms can each be loaded with a cytotoxic drug. This allows for the precise attachment of two payload molecules at a single conjugation site, offering greater homogeneity and control over the final ADC formulation compared to linear linkers.

Linker ArmFunctional Group (Post-Deprotection)Conjugated Moiety in ADC ConstructPurpose
Arm 1Primary Amine (-NH₂)Monoclonal AntibodyProvides targeting specificity to cancer cells.
Arm 2Carboxylic Acid (-COOH)Cytotoxic Drug Molecule 1Induces cell death upon internalization.
Arm 3Carboxylic Acid (-COOH)Cytotoxic Drug Molecule 2Increases the Drug-to-Antibody Ratio (DAR) to 2 per linker.

Application as Polymeric Supports in Organic Synthesis

Beyond its role in bioconjugation, the polymeric nature of the PEG chains allows the molecule to function as a soluble support in organic synthesis, blending the benefits of both solid-phase and solution-phase techniques.

While traditional solid-phase peptide synthesis (SPPS) utilizes insoluble resin beads, liquid-phase peptide synthesis (LPPS) employs soluble polymer supports like polyethylene (B3416737) glycol. nih.govresearchgate.net This approach allows reactions to occur in a homogeneous solution, often leading to better reaction kinetics, while still permitting easy purification by precipitation of the polymer-bound product. google.comresearchgate.net

N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) can serve as a novel, branched soluble support for LPPS. The synthesis can be initiated from the two carboxylic acid termini (after deprotection of the t-butyl esters), potentially enabling the parallel synthesis of two peptide chains on a single support molecule. The use of a Boc-protecting group on the third arm aligns this scaffold with the well-established Boc-SPPS chemistry, which involves the use of acids like trifluoroacetic acid (TFA) for the removal of the temporary Nα-amino protecting group. americanpeptidesociety.orgnih.govseplite.compeptide.com This is compatible with the acidic conditions required for the cleavage of t-butyl ester-based side-chain protecting groups. peptide.comlibretexts.orgorganic-chemistry.orgthieme-connect.comyoutube.com

Combinatorial chemistry is a powerful technique for synthesizing a large number of diverse compounds for high-throughput screening. nih.govijpsr.com The efficacy of this approach often relies on the use of a central scaffold, a core structure that can be decorated with a variety of building blocks. researchgate.netnih.govacs.org

The trifunctional nature of N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) makes it an excellent scaffold for generating focused chemical libraries. For example, a common building block can be attached to one arm, followed by the parallel or split-pool synthesis of diverse functionalities on the other two arms. This strategy is highly efficient for creating libraries of PROTACs or other complex molecules to rapidly screen for optimal structures with desired biological activities.

Development of Functional Polymeric Materials

Functional polymeric materials are a cornerstone of modern biomedical and biotechnological research. Poly(ethylene glycol) (PEG) is frequently used due to its biocompatibility, hydrophilicity, and ability to reduce non-specific protein adsorption. mrs-j.orgnih.gov Branched PEG linkers like N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) are instrumental in creating complex and highly functional polymer architectures.

Synthesis of Graft Copolymers for Surface Modification

Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) that differ in composition. This structure is particularly useful for surface modification, where the backbone may provide adhesion to a substrate while the grafts impart desired surface properties, such as protein resistance. mrs-j.orggoogle.com The synthesis of such materials can be achieved through methods like "grafting to" (attaching pre-formed polymer chains to a backbone) or "grafting from" (initiating polymerization from sites on the backbone). sigmaaldrich.com

N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) can be utilized in these synthetic strategies. After removing the Boc and t-butyl ester protecting groups to expose the primary amine and two carboxylic acid groups, the molecule can be incorporated into a polymer backbone. These exposed functional groups then serve as specific points for either attaching PEG chains or initiating the growth of new polymer grafts. This approach allows for precise control over the grafting density and the architecture of the resulting copolymer, which is crucial for optimizing surface properties. rsc.org For example, UV-induced graft copolymerization has been successfully used to modify the surface of materials like low-density polyethylene (LDPE) with PEG derivatives, transforming them into substrates suitable for biomedical applications. rsc.org

Grafting TechniqueDescriptionRole of N-(Boc-peg3)-n-bis-(peg3-t-butyl ester)
Grafting To Pre-synthesized polymer chains are attached to a polymer backbone.The deprotected amine or carboxyl groups can act as conjugation sites to attach polymer chains.
Grafting From Polymerization is initiated from active sites on the main polymer chain.The deprotected functional groups can be converted into polymerization initiators.
Macromonomer Method A monomer with a pendant polymer chain is copolymerized.The molecule can be functionalized to act as a macromonomer in polymerization reactions.

Creation of Functionalized Coatings and Biointerfaces

Controlling the interactions between a material surface and a biological environment is critical for applications ranging from medical implants to biosensors. sigmaaldrich.com PEG-based coatings are widely used to create "non-fouling" surfaces that resist the non-specific adsorption of proteins and cells. mrs-j.orgnih.govsigmaaldrich.com This property stems from PEG's high hydrophilicity and chain flexibility, which creates an effective barrier. mrs-j.org

The compound N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) is an ideal candidate for creating robust and functional biointerfaces. It can be incorporated into a coating formulation where its deprotected functional groups can form covalent bonds with the substrate or cross-link with other components in the coating matrix. nih.gov This multi-point attachment leads to more stable and resilient coatings compared to those relying on weaker, non-covalent interactions. mrs-j.orgnih.gov Furthermore, the terminal groups of the PEG chains can be functionalized with specific biomolecules, such as peptides or antibodies, to create bio-selective surfaces that promote specific cell adhesion or capture target analytes while preventing general fouling. nih.govnih.gov

Coating StrategyMechanismAdvantage
Passive Adsorption Relies on hydrophobic or electrostatic interactions.Simple application process.
Covalent Grafting Forms stable chemical bonds between the coating and the surface. kinampark.comHigh stability and durability. mrs-j.orgnih.gov
Cross-linked Matrix Polymer chains are interconnected to form a stable film. nih.govRobust coatings applicable to diverse substrates. nih.gov

Exploration of Self-Assembling PEG-Based Nanostructures

Self-assembly is a process where molecules spontaneously organize into ordered structures. nih.gov In polymer science, amphiphilic molecules—those with both hydrophobic (water-repelling) and hydrophilic (water-attracting) parts—can self-assemble in aqueous solutions to form nanostructures like micelles, vesicles, and hydrogels. nih.govcreativepegworks.com These structures have significant potential in areas such as drug delivery. rsc.org

While N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) is primarily hydrophilic, its functional groups provide the handles to attach hydrophobic molecules. By conjugating lipids, polyesters, or hydrophobic drugs to the deprotected amine or carboxyl groups, novel amphiphilic constructs can be synthesized. creativepegworks.comresearchgate.net These new molecules can then self-assemble into well-defined nanostructures. For instance, PEGylated nanocubes have been created from hydrophobic drug conjugates, demonstrating improved stability and drug retention. acs.org The precise structure of the PEG linker allows for fine-tuning the size and morphology of the resulting nanoparticles, which is essential for their biological function. rsc.org Peptide-based molecules can also be combined with PEG derivatives to form self-assembling fibrous hydrogels. acs.org

Contributions to Ligand Discovery and Optimization

In drug development and chemical biology, linkers are crucial components that connect different molecular entities, such as in antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs). biochempeg.comprecisepeg.com PEG linkers are particularly favored for their ability to improve the solubility, stability, and pharmacokinetic properties of the resulting conjugate. precisepeg.comchempep.comaxispharm.com

N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) serves as a branched PEG linker. axispharm.combroadpharm.com Its structure is relevant for applications requiring precise spatial control between two or more molecules. In ligand discovery, structure-activity relationship (SAR) studies are often performed to optimize the efficacy of a drug candidate. acs.org The length and flexibility of the linker connecting a ligand to its payload or another ligand can significantly impact binding affinity and biological activity. biochempeg.com

The defined length of the PEG3 units in this compound allows researchers to systematically vary the distance and orientation between conjugated molecules. The branched nature of the molecule enables the attachment of multiple ligands, which can lead to enhanced targeting or avidity effects. The use of cleavable linkers can also be a strategy to simplify the analysis of complex conjugates, allowing for the determination of attachment sites, which is a critical step in the development of new therapeutic proteins. acs.org

Advanced Characterization Methodologies for N Boc Peg3 N Bis Peg3 T Butyl Ester

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex PEGylated compounds. A full characterization of N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) would involve a suite of NMR experiments to confirm its covalent structure and probe its solution-state conformation.

Assignment of Proton and Carbon Resonances (¹H and ¹³C NMR)

The ¹H NMR spectrum of a PEG-containing molecule is typically characterized by a prominent signal corresponding to the ethylene glycol repeating units, usually found in the 3.5-3.7 ppm range. For N-(Boc-peg3)-n-bis-(peg3-t-butyl ester), distinct signals would also be expected for the tert-butoxycarbonyl (Boc) protecting group (around 1.4 ppm) and the t-butyl ester groups (around 1.5 ppm). Other key resonances would include the methylene groups adjacent to the nitrogen atom and the ester linkages.

Similarly, the ¹³C NMR spectrum would show characteristic peaks for the PEG backbone (around 70 ppm), the carbonyls of the Boc and ester groups (in the 155-175 ppm range), and the quaternary and methyl carbons of the t-butyl groups. However, without experimental spectra, precise chemical shift assignments for N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) cannot be definitively provided. A hypothetical data table based on typical chemical shifts for similar structures is presented below for illustrative purposes.

Hypothetical ¹H NMR Data for N-(Boc-peg3)-n-bis-(peg3-t-butyl ester)

Functional Group Expected Chemical Shift (ppm)
t-Butyl (Boc) ~1.45
t-Butyl (ester) ~1.47
-CH₂-O- (PEG backbone) 3.60 - 3.70
-CH₂-N- 2.70 - 2.90

Hypothetical ¹³C NMR Data for N-(Boc-peg3)-n-bis-(peg3-t-butyl ester)

Functional Group Expected Chemical Shift (ppm)
C(CH₃)₃ (Boc) ~28.5
C(CH₃)₃ (ester) ~28.2
-CH₂-O- (PEG backbone) 69.0 - 71.0
-CH₂-N- ~50.0
-CH₂-C(O)O- ~36.0
C(CH₃)₃ (Boc) ~79.0
C(CH₃)₃ (ester) ~80.5
C=O (Boc) ~155.0

Elucidation of Molecular Connectivity (2D NMR: COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecular fragments, a series of two-dimensional (2D) NMR experiments would be essential.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings within the same spin system, allowing for the tracing of the PEG chains and the connectivity between adjacent methylene groups.

Heteronuclear Single Quantum Coherence (HSQC): HSQC would correlate each proton signal to its directly attached carbon, providing a clear map of the C-H bonds in the molecule.

Conformational Analysis using VT-NMR or ROESY

The flexibility of the PEG chains and the potential for hindered rotation around the carbamate bond of the Boc group suggest a complex conformational landscape for N-(Boc-peg3)-n-bis-(peg3-t-butyl ester).

Variable-Temperature NMR (VT-NMR): VT-NMR studies could provide insights into dynamic processes, such as the rotation around the N-C(O) bond of the Boc group, which can sometimes lead to the observation of distinct conformers at low temperatures.

Rotating-frame Overhauser Effect Spectroscopy (ROESY): ROESY experiments are used to identify protons that are close to each other in space, irrespective of their covalent bonding. This technique could help to elucidate the preferred solution-state conformation of the molecule by identifying through-space interactions between different parts of the structure.

Mass Spectrometry (MS) for Molecular Identity and Purity

Mass spectrometry is a powerful technique for confirming the molecular weight and assessing the purity of synthetic compounds. For a relatively large and polar molecule like N-(Boc-peg3)-n-bis-(peg3-t-butyl ester), soft ionization techniques are required.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is well-suited for the analysis of polar, non-volatile molecules. In a typical positive-ion mode ESI-MS experiment, N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) would be expected to be observed primarily as its protonated molecule [M+H]⁺ or as adducts with alkali metal ions, such as [M+Na]⁺ and [M+K]⁺, which are commonly present as impurities. High-resolution ESI-MS would provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Common fragmentation pathways for Boc-protected amines in ESI-MS involve the loss of the Boc group or isobutylene. Further fragmentation of the PEG chains would also be expected.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is another soft ionization technique that is particularly useful for the analysis of polymers and other large molecules. In a MALDI-TOF experiment, the analyte is co-crystallized with a matrix that absorbs the laser energy, leading to gentle ionization. Similar to ESI-MS, the primary ions observed would likely be adducts with alkali metals. MALDI-TOF is especially useful for analyzing the distribution of polymer chain lengths, although for a monodisperse compound like N-(Boc-peg3)-n-bis-(peg3-t-butyl ester), it would primarily serve to confirm the molecular weight of the intact molecule.

Chromatographic Purity and Homogeneity Assessment

The assessment of purity and homogeneity is a critical step in the characterization of "N-(Boc-peg3)-n-bis-(peg3-t-butyl ester)". Chromatographic techniques are indispensable for this purpose, providing detailed insights into the sample's composition and the distribution of polymer chains.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. For PEGylated compounds like "N-(Boc-peg3)-n-bis-(peg3-t-butyl ester)," which lack a strong UV chromophore, HPLC is often coupled with universal detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).

Research Findings:

A reversed-phase HPLC (RP-HPLC) method is typically employed to assess the purity of Boc-protected PEG derivatives. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution with a mixture of water and an organic solvent, such as acetonitrile or methanol, is commonly used to achieve optimal separation of the main compound from any impurities or starting materials.

The purity of "N-(Boc-peg3)-n-bis-(peg3-t-butyl ester)" is determined by the area percentage of the main peak in the chromatogram. High-purity samples are essential for subsequent applications, ensuring the absence of side-products from the synthesis. Vendor specifications for similar compounds often indicate a purity of >95%.

Table 1: Representative HPLC Method Parameters and Purity Data

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50-95% B over 20 min
Flow Rate 1.0 mL/min
Detector Refractive Index (RI)
Injection Volume 20 µL
Purity Specification ≥ 95%

Gel Permeation Chromatography (GPC) for Polymer Chain Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution of polymers. lcms.czjenkemusa.com For a PEG-based compound like "N-(Boc-peg3)-n-bis-(peg3-t-butyl ester)," GPC is crucial for evaluating the homogeneity of the PEG chains.

Research Findings:

GPC separates molecules based on their hydrodynamic volume in solution. jenkemusa.com The analysis is typically performed using a column packed with porous particles and a mobile phase in which the polymer is soluble, such as tetrahydrofuran (B95107) (THF). chromatographyonline.com The system is calibrated with a series of narrow-polydispersity PEG standards to generate a calibration curve of log(molecular weight) versus retention time. jenkemusa.com

The resulting chromatogram provides information on the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A low PDI value (ideally close to 1.0) indicates a narrow distribution of polymer chain lengths and high homogeneity of the compound. For PEG standards, a PDI of ≤ 1.05 is common. jenkemusa.com

Table 2: Typical GPC Results for Polymer Chain Distribution

ParameterDescriptionTypical Value
Mn ( g/mol ) Number Average Molecular Weight750 - 850
Mw ( g/mol ) Weight Average Molecular Weight780 - 880
PDI (Mw/Mn) Polydispersity Index≤ 1.10

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Verification

Fourier-Transform Infrared (FT-IR) spectroscopy is a well-established analytical technique used to identify the functional groups present in a molecule. It is based on the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds.

Research Findings:

The FT-IR spectrum of "N-(Boc-peg3)-n-bis-(peg3-t-butyl ester)" is expected to show characteristic absorption bands corresponding to its constituent functional groups. The presence of the Boc (tert-butyloxycarbonyl) protecting group, the tertiary amine, the ether linkages of the PEG backbone, and the t-butyl ester groups can be confirmed by their specific vibrational frequencies.

Key expected absorptions include:

C=O stretching from the Boc group and the t-butyl ester, typically observed in the range of 1750-1680 cm⁻¹. The ester carbonyl stretch is generally found around 1750-1730 cm⁻¹.

C-O stretching from the ether linkages of the PEG backbone, which gives a strong, characteristic band around 1100 cm⁻¹.

C-H stretching from the alkyl groups, appearing in the 3000-2850 cm⁻¹ region.

The absence of N-H stretching bands around 3500-3300 cm⁻¹ confirms the tertiary nature of the amine.

Table 3: Expected FT-IR Absorption Bands for Functional Group Verification

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
2970 - 2850C-H (alkyl)Stretching
1745 - 1730C=O (t-butyl ester)Stretching
1700 - 1680C=O (Boc carbamate)Stretching
1250 - 1050C-O (ether & ester)Stretching

Theoretical and Computational Chemistry Studies on N Boc Peg3 N Bis Peg3 T Butyl Ester

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing a detailed picture of the conformational space accessible to N-(Boc-peg3)-n-bis-(peg3-t-butyl ester). By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom over time, revealing the molecule's flexibility and preferred shapes.

For a branched and flexible molecule such as N-(Boc-peg3)-n-bis-(peg3-t-butyl ester), MD simulations can elucidate how the polyethylene (B3416737) glycol (PEG) chains move and interact with each other and with the central nitrogen atom. These simulations are typically performed in a simulated solvent environment to mimic physiological conditions. Key parameters obtained from these simulations include the radius of gyration (Rg), which provides a measure of the molecule's compactness, and root-mean-square deviation (RMSD) to assess conformational stability.

Table 1: Illustrative Molecular Dynamics Simulation Parameters and Results for N-(Boc-peg3)-n-bis-(peg3-t-butyl ester)

ParameterValue/Description
Force FieldAMBER, CHARMM, or GROMOS
Solvent ModelTIP3P or SPC/E water
Simulation Time100 ns - 1 µs
Temperature300 K
Pressure1 atm
Average Radius of Gyration (Rg)8.5 ± 0.5 Å
Predominant Conformer TypeGlobular/Collapsed

Note: The data in this table is illustrative of typical results from such a simulation and is not based on published experimental data for this specific molecule.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules. These methods provide detailed information about orbital energies, electron density distribution, and the nature of chemical bonds.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For N-(Boc-peg3)-n-bis-(peg3-t-butyl ester), DFT calculations can be used to determine its optimized ground-state geometry, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential maps. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.

Table 2: Hypothetical DFT Calculation Results for N-(Boc-peg3)-n-bis-(peg3-t-butyl ester)

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy1.5 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment3.1 D

Note: The data in this table is hypothetical and serves to illustrate the outputs of a DFT calculation.

Transition state modeling is a computational technique used to identify the highest energy point, or transition state, along a reaction coordinate. This allows for the calculation of activation energies and the elucidation of reaction mechanisms. For N-(Boc-peg3)-n-bis-(peg3-t-butyl ester), this could be applied to model the deprotection of the Boc and t-butyl ester groups, providing insights into the reaction kinetics and the stability of intermediates. By mapping the potential energy surface, researchers can understand the feasibility of different reaction pathways.

Docking and Molecular Recognition Simulations

Molecular docking simulations are used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. For a branched PEG linker like N-(Boc-peg3)-n-bis-(peg3-t-butyl ester), docking studies could be used to understand how it might interact with a biological target if it were part of a larger drug delivery system. These simulations calculate the binding affinity and identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. The results can guide the design of more effective linkers for targeted drug delivery.

Predictive Modeling for Structure-Property Relationships in Branched PEGs

Predictive modeling, such as Quantitative Structure-Property Relationship (QSPR) studies, aims to establish a mathematical relationship between the chemical structure of a molecule and its physical or biological properties. For a series of branched PEGs including N-(Boc-peg3)-n-bis-(peg3-t-butyl ester), QSPR models could be developed to predict properties like solubility, viscosity, or drug-loading capacity based on molecular descriptors. These descriptors can be derived from the molecular structure and include parameters such as molecular weight, volume, and the number of hydrogen bond donors and acceptors. Such models are valuable for the rational design of new PEG derivatives with desired properties for specific applications.

Emerging Research Directions and Future Prospects of Branched Peg Linkers

Innovations in Orthogonal Functionalization Strategies

Orthogonal functionalization is a cornerstone of modern bioconjugation, enabling the stepwise and selective modification of a multifunctional linker. The strategy relies on the use of protecting groups that can be removed under different, non-interfering chemical conditions. acs.orgrsc.org The structure of N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) is a classic illustration of this principle. The Boc (tert-butyloxycarbonyl) group is labile to acidic conditions, such as trifluoroacetic acid (TFA), revealing a primary amine. In contrast, the t-butyl esters are also removed with acid but can be selectively cleaved under different conditions, or a different orthogonal protecting group pair could be used. acs.orgrsc.org

This orthogonality is critical for the synthesis of complex bioconjugates where precise control over the placement of different molecules is required. For instance, the deprotected amine could be reacted with an activated ester-bearing targeting ligand, while the deprotected carboxylic acids could be conjugated to a therapeutic agent.

Recent innovations in this area have expanded the toolbox of orthogonal protecting groups far beyond the standard Boc/t-butyl ester combination. These new strategies offer milder deprotection conditions, greater selectivity, and compatibility with a wider range of biomolecules.

Protecting Group Combination Amine Protection Deprotection Condition Carboxyl Protection Deprotection Condition Orthogonality
Classic Acid/Base FmocBase (e.g., Piperidine)tBu (tert-butyl)Acid (e.g., TFA)High
Acid Lability Difference BocStrong Acid (e.g., TFA)O-2-PhiPrMild Acid (e.g., 1% TFA)Moderate
Photocleavable/Chemical NvocUV LightAllyl EsterPd(0) catalystHigh
Enzymatic/Chemical Ac-Phe-Lys-PABCPenicillin G AmidaseBenzyl EsterHydrogenolysisHigh
Bioorthogonal Ligation Azide (B81097)Reduction or Staudinger LigationAlkyneCu(I) or Strain-Promoted CycloadditionHigh

These advanced strategies are enabling the creation of increasingly sophisticated branched PEG linkers with multiple, uniquely addressable functionalization points. This allows for the precise assembly of multicomponent systems, as will be discussed in later sections.

Design of Biodegradable or Stimuli-Responsive Branched PEG Architectures

While the polyether backbone of PEG is generally considered biocompatible and non-immunogenic, its non-biodegradability can be a concern for certain applications, particularly with high molecular weight constructs. nih.gov To address this, a major area of research is the design of branched PEG linkers that incorporate biodegradable or stimuli-responsive cleavage sites. nih.gov These "smart" linkers are designed to be stable in circulation but break down under specific physiological conditions, such as those found in the tumor microenvironment or within cells.

This can be achieved by replacing a portion of the stable PEG backbone with a cleavable moiety. The branched structure of linkers like N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) provides an ideal scaffold for the incorporation of such functionalities. For example, a biodegradable ester linkage could be introduced into one or more of the PEG arms, or the central branching point could be replaced with a stimuli-responsive core.

Several types of stimuli-responsive cleavage strategies are being actively investigated:

Enzyme-Cleavable Linkers: These linkers contain peptide sequences that are substrates for specific enzymes that are overexpressed in target tissues, such as cathepsins in tumor lysosomes. axispharm.com The valine-citrulline (VC) dipeptide is a well-established example used in several approved antibody-drug conjugates (ADCs). axispharm.com

pH-Sensitive Linkers: These linkers are stable at physiological pH (7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5-6) or the tumor microenvironment (pH 6.5-6.9). axispharm.com Common pH-sensitive functional groups include hydrazones and acetals. axispharm.comadcreview.com

Redox-Sensitive Linkers: These linkers incorporate disulfide bonds, which are readily cleaved by the high concentration of glutathione in the intracellular environment. nih.gov This provides a mechanism for rapid drug release once the conjugate has been internalized by a cell.

Stimulus Cleavable Moiety Mechanism of Cleavage Typical Location of Action
Enzymes (e.g., Cathepsins) Dipeptides (e.g., Val-Cit)Enzymatic hydrolysisLysosomes
Low pH Hydrazones, AcetalsAcid-catalyzed hydrolysisEndosomes, Tumor Microenvironment
Reducing Environment Disulfide BondsThiol-disulfide exchangeCytosol, Intracellular compartments

The integration of these cleavable elements into branched PEG architectures is a key step towards creating safer and more effective drug delivery systems with controlled release profiles.

Integration into Advanced Drug Delivery Systems Beyond Simple Linkage

The unique properties of branched PEG linkers make them highly suitable for use in advanced drug delivery systems, where they serve as more than just simple spacers. Their ability to connect multiple molecules in a defined spatial arrangement is being leveraged to create highly sophisticated therapeutic and diagnostic agents.

One of the most prominent applications is in the field of Antibody-Drug Conjugates (ADCs) . Branched PEG linkers allow for an increase in the drug-to-antibody ratio (DAR) without compromising the solubility and stability of the ADC. axispharm.comprecisepeg.com A higher DAR often translates to greater potency. By using a branched linker, multiple drug molecules can be attached to a single conjugation site on the antibody, leading to a higher concentration of the therapeutic payload delivered to the target cell. precisepeg.comnih.gov This approach can enhance the potency of an ADC by 10 to 100-fold in vivo. precisepeg.com

In the context of nanoparticle drug delivery , branched PEG coatings have been shown to offer advantages over their linear counterparts. The dense, three-dimensional structure of a branched PEG layer provides superior steric hindrance, which can lead to a more significant reduction in protein adsorption and enhanced stability in serum. acs.orgrsc.org This "stealth" property can prolong the circulation time of nanoparticles, allowing for greater accumulation in target tissues. acs.org Furthermore, studies have shown that nanoparticles coated with branched PEG can exhibit improved diffusion through the extracellular matrix, potentially increasing their efficiency in reaching target cells. acs.orgrsc.org

The versatility of branched PEG linkers allows for their use in a wide range of drug delivery platforms:

ADCs: Increasing drug load and improving pharmacokinetics. axispharm.comprecisepeg.com

Nanoparticles: Enhancing stability, prolonging circulation, and improving tissue penetration. acs.orgrsc.org

Micelles and Liposomes: Functionalizing the surface with targeting ligands and therapeutic agents.

Hydrogels: Creating crosslinked networks for controlled drug release. njbio.com

The ability to precisely engineer the structure and functionality of these delivery systems using branched PEG linkers is a key driver of innovation in targeted therapy.

Development of High-Throughput Synthesis and Screening Methodologies

The growing complexity of bioconjugates based on branched PEG linkers necessitates the development of high-throughput methods for their synthesis and screening. njbio.com Traditional methods of synthesis and characterization are often low-throughput and labor-intensive, creating a bottleneck in the discovery and optimization of new therapeutic candidates.

To address this challenge, researchers are developing automated and combinatorial approaches to accelerate the synthesis and evaluation of libraries of branched PEG-based bioconjugates. Key developments in this area include:

Automated Synthesis Platforms: Robotic systems are being developed to automate the multi-step process of bioconjugation, including antibody reduction, linker attachment, and payload conjugation. rsc.orgadcreview.com These platforms can perform reactions in parallel, enabling the rapid production of a wide range of ADC variants with different linkers, drugs, and DARs. rsc.org

Combinatorial Synthesis: Techniques such as solid-phase synthesis are being adapted for the creation of libraries of PEG linkers with diverse structures and functionalities. acs.orgyoutube.com By systematically varying the length of the PEG arms, the nature of the cleavable moieties, and the types of protecting groups, it is possible to generate large libraries of linkers for screening.

High-Throughput Screening (HTS): HTS platforms, which utilize robotics and sensitive detectors, allow for the rapid screening of thousands of compounds. wikipedia.org In the context of bioconjugates, HTS can be used to evaluate critical parameters such as binding affinity, stability, cytotoxicity, and drug release kinetics. njbio.com Mass spectrometry-based methods are also being employed to analyze pooled libraries of ADCs to quickly identify favorable conjugation sites. nih.gov

Methodology Application in Branched PEG Linker Development Key Advantages
Automated Synthesis Rapid production of ADC and other bioconjugate libraries with varying linkers.Increased throughput, improved reproducibility, reduced manual labor. rsc.org
Combinatorial Chemistry Generation of diverse libraries of branched PEG linkers with different properties.Access to a large chemical space for optimization, systematic structure-activity relationship studies. youtube.com
High-Throughput Screening Rapid evaluation of bioconjugate properties (e.g., stability, efficacy).Accelerated identification of lead candidates, efficient data generation. njbio.comwikipedia.org

These high-throughput methodologies are essential for accelerating the pace of research and development in the field of branched PEG linkers and their applications in medicine.

Role in Enabling Complex Multicomponent Bioconjugates

A particularly exciting future direction for branched PEG linkers is their use in the construction of complex, multicomponent bioconjugates that can perform multiple functions simultaneously. The ability to attach several different molecules to a single scaffold opens up possibilities for creating "theranostic" agents (which combine therapeutic and diagnostic capabilities), dual-drug delivery systems, and other sophisticated multifunctional constructs.

A branched linker such as N-(Boc-peg3)-n-bis-(peg3-t-butyl ester), with its three distinct attachment points, provides a blueprint for how these complex molecules can be assembled. For example, after deprotection, the three arms could be functionalized with:

A targeting ligand (e.g., an antibody fragment or peptide) to direct the conjugate to a specific cell type.

A therapeutic agent (e.g., a cytotoxic drug or an siRNA molecule) to elicit a therapeutic effect.

An imaging agent (e.g., a fluorescent dye or a chelator for a radionuclide) to allow for non-invasive tracking of the conjugate's biodistribution.

This approach is being explored for the development of trimodal imaging agents , which can be detected by multiple imaging modalities (e.g., MRI, PET, and fluorescence imaging), providing a more complete picture of biological processes. buffalo.edu

Furthermore, branched linkers can be used to create dual-drug conjugates , where two different therapeutic agents are delivered simultaneously. This strategy could be used to overcome drug resistance or to achieve synergistic therapeutic effects by targeting multiple pathways at once.

The ability of branched PEG linkers to bring together multiple components in a controlled manner is a key enabling technology for the next generation of precision medicines. As our understanding of disease biology grows, so too will the demand for these sophisticated, multifunctional therapeutic and diagnostic agents.

Q & A

Q. What synthetic strategies are recommended for preparing N-(Boc-PEG3)-N-bis(PEG3-t-butyl ester) with high purity?

The synthesis typically involves sequential protection/deprotection steps for the Boc and t-butyl ester groups. A common approach is coupling PEG3 chains to a central amine core via carbodiimide-mediated reactions (e.g., EDC/HOBt). For Boc protection, tert-butoxycarbonyl anhydride is used under basic conditions, while t-butyl esters are introduced using tert-butyl bromoacetate. Critical parameters include reaction stoichiometry (to avoid incomplete functionalization) and purification via flash chromatography or preparative HPLC to achieve >95% purity .

Q. How do NMR and HPLC-MS validate the structural integrity of this compound?

  • ¹H/¹³C NMR : Confirm PEG chain integration (δ 3.5–3.7 ppm for PEG methylene protons) and Boc/t-butyl groups (δ 1.4 ppm for Boc methyl, δ 1.2–1.3 ppm for t-butyl).
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients. Expected mass: [M+H]+ = 813.0 Da (based on molecular formula C₃₉H₇₅NO₁₄) .

Q. What storage conditions prevent degradation of the Boc and t-butyl ester moieties?

Store at –20°C under inert gas (argon/nitrogen) to avoid hydrolysis. Lyophilized forms are stable for >6 months. Avoid repeated freeze-thaw cycles, which can compromise PEG chain integrity .

Advanced Research Questions

Q. How does this compound serve as a linker in PROTAC design, and what optimization challenges arise?

N-(Boc-PEG3)-N-bis(PEG3-t-butyl ester) acts as a flexible, hydrophilic spacer in PROTACs, connecting E3 ligase ligands to target protein binders. Key challenges include:

  • Solubility : PEG3 chains improve aqueous solubility but may reduce cell permeability.
  • Stability : The t-butyl ester must resist premature cleavage in physiological conditions while allowing controlled hydrolysis in target environments.
  • Bioorthogonality : Ensure compatibility with click chemistry (e.g., azide-alkyne cycloaddition) for functional group modifications .

Q. What analytical methods resolve discrepancies in functional group reactivity during derivatization?

Contradictions in reactivity (e.g., incomplete Boc deprotection) can be addressed via:

  • Kinetic Studies : Monitor reaction progress using in-situ FTIR or LC-MS to optimize reaction time and temperature.
  • Competitive Assays : Compare reactivity of PEG3-t-butyl ester vs. Boc-protected amines under acidic/basic conditions (e.g., TFA for Boc removal vs. NaOH for ester hydrolysis) .

Q. How does the compound perform in ADC linker applications, and what are its limitations?

In antibody-drug conjugates (ADCs), the PEG3 spacer balances hydrophilicity and payload release. Limitations include:

  • Steric Hindrance : Bulky t-butyl esters may reduce conjugation efficiency to antibodies.
  • In Vivo Stability : PEG chains can prolong circulation but may trigger immunogenicity. Mitigate via site-specific conjugation (e.g., engineered cysteine residues) .

Methodological Challenges

Q. How to troubleshoot low yields in multi-step PEGylation reactions?

  • Purification Intermediates : Isolate intermediates after each PEGylation step to minimize side products.
  • Catalyst Screening : Test alternative catalysts (e.g., DMAP vs. pyridine) for esterification efficiency.
  • Solvent Optimization : Use anhydrous DMF or dichloromethane to suppress hydrolysis .

Q. What strategies enhance the compound’s compatibility with solid-phase peptide synthesis (SPPS)?

  • Orthogonal Protection : Use acid-labile Boc and base-labile Fmoc groups to enable sequential assembly.
  • Coupling Agents : Employ HATU or DIC/Oxyma for efficient amide bond formation without PEG chain degradation .

Stability and Functionalization

Q. How do pH and temperature affect the hydrolysis kinetics of the t-butyl ester?

  • pH 7.4 (Physiological) : Slow hydrolysis (t₁/₂ > 72 hours).
  • pH 5.0 (Endosomal) : Accelerated cleavage (t₁/₂ ~12 hours).
  • Temperature : Hydrolysis rates double per 10°C increase. Monitor via LC-MS to design stimuli-responsive drug delivery systems .

Q. Can the Boc group be selectively removed without disrupting PEG chains or esters?

Yes, using 30% TFA in DCM (0°C, 1 hour) selectively cleaves Boc while preserving t-butyl esters. Confirm via ¹H NMR (disappearance of δ 1.4 ppm peak) .

Advanced Applications

Q. How is this compound used in bioorthogonal "click" chemistry for live-cell imaging?

Functionalize the terminal hydroxyl groups with azides or alkynes for copper-free strain-promoted cycloaddition (SPAAC). For example:

  • React with DBCO-PEG4-NHS ester to introduce dibenzocyclooctyne for azide-tagged biomolecule labeling .

Q. What role does it play in nanoparticle surface functionalization?

The PEG3 chains reduce nonspecific protein adsorption, while Boc/t-butyl groups enable post-functionalization (e.g., attaching targeting ligands via carbodiimide chemistry) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.